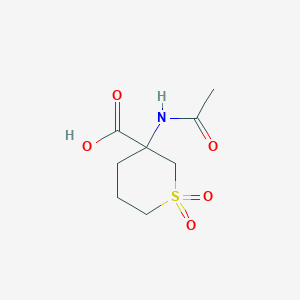
3-acetamido-1,1-dioxothiane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetamido-1,1-dioxothiane-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an acetamido group, a dioxothiane ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-1,1-dioxothiane-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiane derivative with acetic anhydride and a suitable catalyst to introduce the acetamido group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-acetamido-1,1-dioxothiane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: It is used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetamido-1,1-dioxothiane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the dioxothiane ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-acetamido-5-acetylfuran: Another compound with an acetamido group, but with a furan ring instead of a dioxothiane ring.
3-acetamido-5-carboxyfuran: Similar structure but with a carboxyfuran ring.
Uniqueness
3-acetamido-1,1-dioxothiane-3-carboxylic acid is unique due to its dioxothiane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
1341622-76-1 |
|---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-acetamido-1,1-dioxothiane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)3-2-4-15(13,14)5-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
KGAGPESSKKPIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


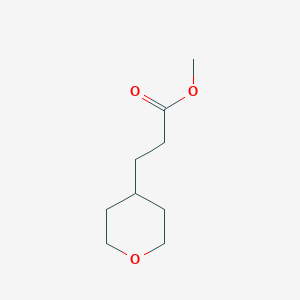
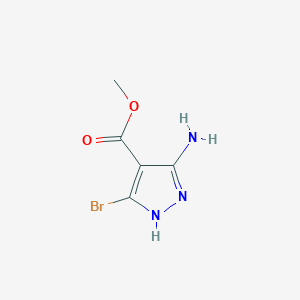
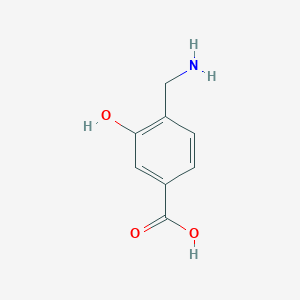
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
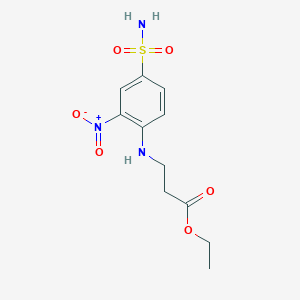
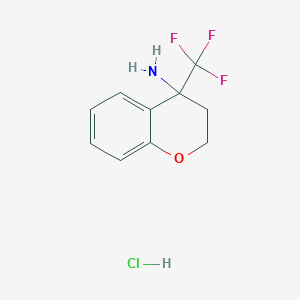
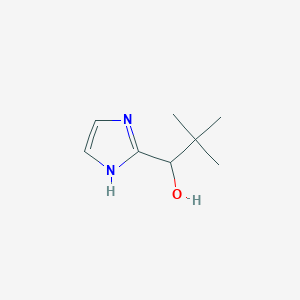
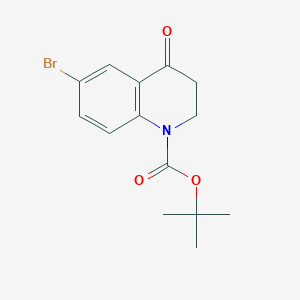
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)

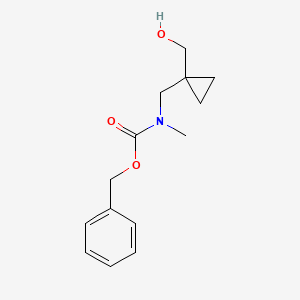
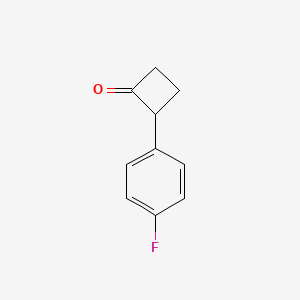
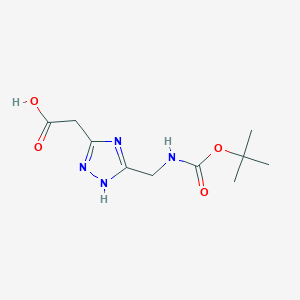
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
